Methanesulfonohydrazide

Beschreibung

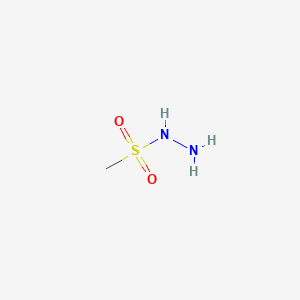

Structure

3D Structure

Eigenschaften

IUPAC Name |

methanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2O2S/c1-6(4,5)3-2/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZYWVEBNIRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296565 | |

| Record name | methanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10393-86-9 | |

| Record name | 10393-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Methanesulfonohydrazide

Methanesulfonohydrazide, also known as mesyl hydrazide, is a versatile organic compound that serves as a crucial building block in a variety of synthetic applications.[1][2] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a white to off-white crystalline solid.[3] It is characterized by the presence of a sulfonyl group attached to a hydrazine moiety, which imparts its unique reactivity.[3] The compound is noted to be moisture-sensitive.[1][4][5][6]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | [2][7][] |

| Synonyms | Mesyl hydrazide, Methanesulphonyl hydrazide | [1][3][4] |

| CAS Number | 10393-86-9 | [1][2][3][7] |

| Molecular Formula | CH₆N₂O₂S | [1][2][3] |

| Molecular Weight | 110.14 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4][5][6] |

| Melting Point | 46-48 °C | [1][4][5][6] |

| Boiling Point | 229 °C at 760 mmHg | [1] |

| Density | 1.401 g/cm³ | [1][] |

| pKa | 9.55 ± 0.40 (Predicted) | [1][4][5][6] |

| Solubility | Soluble in polar solvents like water and alcohols. | [3] |

| Flash Point | 92.3 °C | [1] |

| Refractive Index | 1.491 | [1] |

| Vapor Pressure | 0.0711 mmHg at 25°C | [1] |

| InChI Key | VKHZYWVEBNIRLX-UHFFFAOYSA-N | [2][7][] |

| SMILES | CS(=O)(=O)NN | [3][7] |

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily defined by the interplay between its electron-withdrawing methanesulfonyl group and the nucleophilic hydrazide moiety.[2] This unique electronic arrangement allows for a diverse range of chemical transformations, making it a valuable reagent in organic synthesis.[1][2]

Synthesis of Sulfonylhydrazones

A cornerstone reaction of this compound is its condensation with aldehydes and ketones to form sulfonylhydrazones.[2] This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule.[2] The resulting sulfonylhydrazones are stable compounds and serve as important intermediates in various organic transformations.[2] These derivatives have shown significant pharmacological potential, including antimycobacterial activity against Mycobacterium tuberculosis.[2]

Precursor to Sulfonyl Radicals

In modern synthetic chemistry, this compound is utilized as a precursor for sulfonyl radicals.[2] This application is particularly valuable in electrosynthesis, providing a green and efficient method for constructing C–S, C–C, and C–N bonds without the need for stoichiometric chemical oxidants or metal catalysts.[2]

Other Applications

Beyond its role in fine chemical synthesis, this compound is also employed in the polymer industry. It can function as a blowing agent in the production of polymer foams and as a stabilizer in plastic materials, enhancing their durability and resistance to degradation.[1]

Experimental Protocols

Synthesis of this compound

The most common method for preparing this compound is through the direct nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine hydrate.[2][4]

Materials:

-

Methanesulfonyl chloride

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

An ethanol solution containing hydrazine hydrate (0.62 mol) is prepared in a reaction vessel and cooled to 10-12 °C.[4]

-

An ethanol solution of methanesulfonyl chloride (0.12 mol) is added dropwise to the hydrazine hydrate solution while maintaining the temperature between 10-12 °C.[4]

-

After the addition is complete, the reaction mixture is stirred at room temperature for one hour.[4]

-

The solvent is then removed by distillation under reduced pressure.[4]

-

The resulting viscous residue is subjected to sequential extraction with ether over several days.[4]

-

The ether is removed using a rotary evaporator to yield the crude product.[4]

-

The final product is purified by recrystallization from methyl acetate, followed by standing at a low temperature for several weeks to allow for crystal precipitation.[4]

Determination of Physical Properties

The physical properties listed in this guide are typically determined using standard analytical techniques:

-

Melting Point: Determined using a melting point apparatus.

-

Boiling Point: Measured at a specific pressure using distillation apparatus.

-

Spectroscopic Data (NMR, IR): While not detailed here, spectroscopic techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation.[2] For instance, ¹³C NMR would show a characteristic peak for the sulfonyl-attached methyl group, and FTIR would display N-H and S=O stretching vibrations.[2]

Role in Drug Development

This compound serves as a key scaffold in the design and synthesis of novel therapeutic agents. Its derivatives, particularly sulfonylhydrazones, are being investigated for a range of biological activities. By functionalizing the core this compound structure, medicinal chemists can modulate properties such as metabolic stability and binding affinity to biological targets.[2] For example, derivatives have been designed and evaluated as competitive inhibitors against enzymes like α-glucosidase and carbonic anhydrase.[2]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound Research Reagent [benchchem.com]

- 3. CAS 10393-86-9: Methanesulphonyl hydrazide | CymitQuimica [cymitquimica.com]

- 4. METHANESULFONYL HYDRAZIDE | 10393-86-9 [chemicalbook.com]

- 5. METHANESULFONYL HYDRAZIDE CAS#: 10393-86-9 [m.chemicalbook.com]

- 6. METHANESULFONYL HYDRAZIDE | 10393-86-9 [m.chemicalbook.com]

- 7. This compound | CH6N2O2S | CID 269268 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methanesulfonohydrazide from Methanesulfonyl Chloride and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonohydrazide is a versatile building block in organic synthesis, serving as a key precursor for a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis from methanesulfonyl chloride and hydrazine. It includes a detailed experimental protocol, a summary of reaction parameters, and spectroscopic characterization of the final product. Furthermore, this guide explores the applications of this compound in drug development, particularly in the synthesis of sulfonylhydrazone derivatives with potential therapeutic activities.

Introduction

This compound (also known as mesyl hydrazide) is a stable and moisture-compatible sulfonyl hydrazide that has gained significant attention in medicinal chemistry and organic synthesis.[1] Its utility stems from its role as a precursor to sulfonylhydrazones, a class of compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The most common and direct route to this compound is the nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine.[1] This guide details the synthesis, purification, and characterization of this compound, and discusses the therapeutic potential of its derivatives.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of methanesulfonyl chloride with hydrazine hydrate. The nucleophilic nitrogen atom of hydrazine attacks the electrophilic sulfur atom of the methanesulfonyl chloride, resulting in the formation of a sulfur-nitrogen bond and the elimination of hydrochloric acid.[1]

Reaction Parameters and Optimization

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized are summarized in the table below.

| Parameter | Condition | Rationale | Reported Yield (%) |

| Stoichiometry | Excess hydrazine hydrate (e.g., 4 equivalents) | Minimizes the formation of the disubstituted byproduct and maximizes the yield of the desired monosubstituted product.[1] | 80-90 |

| Temperature | 0-12°C during addition, then room temperature | The reaction is exothermic, and low temperatures help to control the reaction rate, minimize side reactions, and prevent the decomposition of sensitive intermediates.[1] | 80-90 |

| Solvent | Ethanol, Water, Pyridine, Chloroform | Pyridine can act as both a solvent and a base to neutralize the HCl byproduct, thereby enhancing reactivity. Ethanol and water are also common solvents.[1] | 80-90 |

| Addition Rate | Slow, dropwise addition of methanesulfonyl chloride | Prevents localized high concentrations of the electrophile, which could lead to the formation of undesired byproducts. | Not specified |

| Base (optional) | Sodium hydroxide (in aqueous media) | Neutralizes the hydrochloric acid formed during the reaction, freeing up more hydrazine to react.[1] | Not specified |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Methanesulfonyl chloride

-

Hydrazine hydrate (85% or other specified concentration)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methyl acetate (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methanesulfonyl chloride (1.0 eq) in tetrahydrofuran.

-

Cooling: Cool the stirred mixture in an ice bath to a temperature between 10°C and 15°C.

-

Addition of Hydrazine: Add a solution of hydrazine hydrate (2.2 eq) in water dropwise from the dropping funnel, ensuring the temperature is maintained between 10°C and 20°C.

-

Reaction: Continue stirring for 15 minutes after the addition is complete.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate and discard the lower aqueous layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Recrystallize the crude product from methyl acetate to obtain pure this compound as a white solid.

-

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Technique | Solvent/Method | Key Peaks/Signals |

| ¹H NMR | DMSO-d₆ | δ 2.87 ppm (s, 3H, CH₃), δ 4.36 ppm (br s, 2H, NH₂), δ 7.73 ppm (br s, 1H, NH)[1] |

| ¹³C NMR | Not specified | δ 36.4 ppm (CH₃)[1] |

| FTIR | Not specified | 3214 cm⁻¹ (N-H stretch), 1317-1420 cm⁻¹ (SO₂ asymmetric/symmetric stretches)[1] |

| TLC | 30:70 EtOAc/hexane | Rf = 0.16[1] |

Visualization of Synthesis and Workflow

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of sulfonylhydrazones, which are formed through the condensation reaction with various aldehydes and ketones.[1] These derivatives have demonstrated significant pharmacological potential.

Antimycobacterial Activity

Sulfonylhydrazone derivatives of this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[1] Some of these compounds have shown minimum inhibitory concentrations (MICs) comparable to the first-line antituberculosis drug, isoniazid.[1] The proposed mechanism of action for some of these derivatives involves the inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.

Proposed Mechanism of Action of a Sulfonylhydrazone Derivative

Caption: Proposed mechanism of antimycobacterial action of sulfonylhydrazones.

Conclusion

The synthesis of this compound from methanesulfonyl chloride and hydrazine is a robust and high-yielding reaction that provides a valuable platform for the development of novel therapeutic agents. Careful control of reaction parameters is crucial for optimizing the yield and purity of the product. The resulting this compound is a versatile precursor for the synthesis of a diverse library of sulfonylhydrazone derivatives with promising biological activities, highlighting its importance in modern drug discovery and development. Further research into the structure-activity relationships of these derivatives could lead to the identification of potent and selective drug candidates for various diseases.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one (CAS No. 90869-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-chlorophenyl)-2-(methylamino)propan-1-one, a synthetic cathinone derivative. The document details its known chemical characteristics, safety and toxicological data, and explores its neuropharmacological mechanism of action. Methodologies for its synthesis and analysis are also discussed, providing a critical resource for professionals in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one, also known as 2-Chloromethcathinone (2-CMC), is a substituted cathinone.[1] Its chemical structure is characterized by a chlorophenyl group, a methylamino group, and a propanone backbone. The hydrochloride salt is a common form of this compound.[2]

Table 1: Chemical and Physical Properties of 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride

| Property | Value | Source(s) |

| CAS Number | 90869-66-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃Cl₂NO | [1][2][3] |

| Molecular Weight | 234.12 g/mol | [1][2][3] |

| IUPAC Name | 1-(2-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | [2] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV/Vis (λmax) | 211, 245 nm | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride (Illustrative)

While a specific protocol for the 2-chloro isomer was not detailed in the provided results, a general synthesis for a similar compound, 1-(4-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride, involves the following key steps.[4] This can serve as a model for the synthesis of the 2-chloro isomer.

Experimental Workflow: Synthesis of a Chlorinated Cathinone Derivative

Caption: General synthetic workflow for a chlorinated cathinone derivative.

-

Formation of Intermediate: The synthesis typically commences with the condensation of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) with methylamine to form an imine intermediate.[4]

-

Reduction: The resulting imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.[4]

-

Ketone Formation: The amine is subsequently converted to the ketone form through appropriate reaction conditions to yield the final product.[4]

Analytical Methods

The identification and analysis of synthetic cathinones in seized materials are crucial for forensic and research purposes. A variety of analytical techniques are employed to ensure sensitive, reliable, and reproducible results.[5]

Commonly Employed Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the separation and identification of volatile and semi-volatile compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Often preferred for its ability to analyze a wider range of compounds with high sensitivity and specificity.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the compound.[7]

-

X-ray Crystallography: Used to determine the precise three-dimensional structure of the crystalline solid.[6]

Neuropharmacology and Mechanism of Action

Synthetic cathinones are known for their stimulant properties, which are primarily mediated through their interaction with monoamine transporter systems in the brain.[4][8]

Proposed Mechanism of Action

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one is believed to act as a reuptake inhibitor of dopamine and norepinephrine transporters.[4] This action leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4][8] The neurotoxic effects of some cathinones have been shown to be similar to other illicit drugs like amphetamines and cocaine.[8]

Signaling Pathway: Proposed Mechanism of Action

Caption: Proposed mechanism of action for 1-(2-chlorophenyl)-2-(methylamino)propan-1-one.

Recent studies have also explored the effects of chloro-cathinones on the cholinergic system, indicating that these compounds can inhibit acetylcholinesterase (AChE).[8] This inhibition may contribute to their overall toxicological profile.[8]

Safety and Toxicology

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride is considered a hazardous material and should be handled with appropriate safety precautions.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (Selected): [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The physiological and toxicological properties of this specific compound are not fully elucidated, and it is intended for research and forensic applications only.[1] Studies on related synthetic cathinones have reported adverse cardiovascular, nervous, and psychiatric effects.[6]

Conclusion

1-(2-Chlorophenyl)-2-(methylamino)propan-1-one is a synthetic cathinone with significant potential for neuropharmacological research. Its primary mechanism of action is believed to be the inhibition of dopamine and norepinephrine reuptake, leading to stimulant effects. Further research is necessary to fully characterize its toxicological profile and potential therapeutic or harmful effects. This guide provides a foundational understanding of its chemical properties, synthesis, analytical methods, and known biological activities to aid researchers in their investigations.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 1-(2-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | C10H13Cl2NO | CID 137699974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Buy 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride (EVT-3163485) | 2319878-22-1 [evitachem.com]

- 5. unodc.org [unodc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methanesulfonohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methanesulfonohydrazide, a versatile building block in organic synthesis and a key precursor in pharmaceutical research.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details relevant experimental protocols, and presents logical workflows for its synthesis and application.

Quantitative and Qualitative Solubility Data

This compound (CAS 10393-86-9) is a white to off-white crystalline solid.[2] While specific quantitative solubility data (e.g., mole fraction or g/100 mL at various temperatures) in a wide range of organic solvents is not extensively detailed in the readily available literature, qualitative descriptions and procedural evidence provide valuable insights.

1.1 Qualitative Solubility Profile

This compound is generally described as being soluble in polar solvents.[2] Its synthesis and purification procedures commonly involve the use of various organic solvents, indicating at least moderate solubility in them.

| Solvent Class | Specific Solvent | Role in Documented Procedures | Implied Solubility | Citation |

| Alcohols | Methanol, Ethanol | Described as a suitable solvent. Synthesis can be performed in ethanol. | Soluble | [2][3][4] |

| Chlorinated Solvents | Dichloromethane | Used for extraction of the product from an aqueous phase. | Soluble | [1] |

| Ethers | Diethyl Ether | Used for sequential extraction of the product. | Sparingly to Moderately Soluble | [4] |

| Esters | Ethyl Acetate | Used as a component in Thin-Layer Chromatography (TLC) mobile phase. | Soluble | [1] |

| Amides | Dimethylformamide (DMF) | DMF is known as a universal solvent with high solvency power for many organic compounds. | Likely Soluble | [5] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic materials. | Likely Soluble | [6][7] |

1.2 Reference Data: Solubility of Methanesulfonamide

For illustrative purposes, the following table presents quantitative solubility data for the structurally related compound, methanesulfonamide. This data, sourced from a comprehensive study, shows solubility trends in various pure solvents and may serve as a preliminary guide for solvent selection.[8][9] Note: This data is for methanesulfonamide, not this compound, and should be used with caution as a proxy.

| Solvent | Mole Fraction Solubility (x * 10²) at 318.15 K (45 °C) |

| 1,4-Dioxane | 2.619 |

| Acetone | 1.630 |

| Ethyl Acetate | 1.471 |

| Acetonitrile | 0.5048 |

| Methanol | 0.3888 |

| Ethanol | 0.3391 |

| n-Propanol | 0.3133 |

| Toluene | 0.2737 |

| Isopropanol | 0.2574 |

| Cyclohexane | 0.02238 |

Data sourced from a study on methanesulfonamide solubility.[8]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in chemical and pharmaceutical research. The saturation shake-flask method is widely considered the gold standard for its reliability in achieving true thermodynamic equilibrium.[8]

2.1 Saturation Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (high purity)

-

Thermostatic incubator or water bath with an orbital shaker

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, Gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Quantification (HPLC Method):

-

Accurately dilute the filtered sample with a suitable mobile phase.

-

Analyze the diluted sample using a validated HPLC method.

-

Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.[8]

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dry residue is achieved.

-

Calculate the mass of the dissolved solute and the mass of the solvent used.[8]

-

-

Calculation: Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x).

Visualized Workflows and Logical Pathways

3.1 Synthesis and Purification Workflow

The most common synthesis of this compound involves the reaction of methanesulfonyl chloride with hydrazine hydrate, followed by extraction and purification.[1][3]

Caption: General workflow for the synthesis and purification of this compound.

3.2 Experimental Solubility Determination Workflow

This diagram illustrates the key steps of the saturation shake-flask method for determining solubility.

Caption: Key steps in the experimental determination of solubility via the shake-flask method.

3.3 Logical Pathway for Drug Development Application

This compound serves as a scaffold for developing derivatives with pharmacological potential, such as enzyme inhibitors.[1]

Caption: Logical workflow from this compound scaffold to enzyme inhibitor development.

References

- 1. This compound Research Reagent [benchchem.com]

- 2. CAS 10393-86-9: Methanesulphonyl hydrazide | CymitQuimica [cymitquimica.com]

- 3. METHANESULFONYL HYDRAZIDE | 10393-86-9 [chemicalbook.com]

- 4. METHANESULFONYL HYDRAZIDE CAS#: 10393-86-9 [m.chemicalbook.com]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methanesulfonohydrazide

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methanesulfonohydrazide (CH₃SO₂NHNH₂). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize spectroscopic techniques for molecular characterization. This document outlines the expected spectral features, presents the data in a structured format, and includes a generalized experimental protocol for data acquisition.

Introduction to this compound

This compound is a stable and versatile chemical reagent used in organic synthesis. It serves as a key building block for introducing the sulfonyl hydrazide functional group and is a valuable precursor for generating sulfonyl radicals.[1][2] Accurate structural elucidation is paramount for its application, and NMR spectroscopy is the most powerful tool for confirming its molecular structure in solution.

Predicted NMR Spectral Data

While extensive spectral libraries for derivatives are available, the data for the parent this compound is foundational. The structure's simplicity leads to a straightforward and predictable NMR signature.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments: the methyl (CH₃) group, the primary amine (NH₂) group, and the secondary amine (NH) group.[1] The ¹³C NMR spectrum is simpler, anticipated to show a single resonance for the methyl carbon.[1]

¹H NMR Spectral Data

The chemical shifts (δ) in ¹H NMR are influenced by the local electronic environment of the protons. The protons on the nitrogen atoms are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

| Assignment | Structure | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Methyl Protons | CH₃ -SO₂NHNH₂ | ~ 3.0 | Singlet (s) | 3H |

| NH Proton | CH₃SO₂-NH -NH₂ | Variable (Broad) | Singlet (s, br) | 1H |

| NH₂ Protons | CH₃SO₂NH-NH₂ | Variable (Broad) | Singlet (s, br) | 2H |

Table 1: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Spectral Data

In a proton-decoupled ¹³C NMR spectrum, a single signal is expected for the methyl carbon. Its chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group.

| Assignment | Structure | Expected Chemical Shift (δ) ppm |

| Methyl Carbon | CH₃ -SO₂NHNH₂ | ~ 35 - 45 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol for NMR Analysis

The following section describes a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution : Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR (or 1-5 mg for ¹H NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent.[3] Commonly used solvents for sulfonohydrazides include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1]

-

Filtration : To remove any particulate matter, filter the sample through a small plug of cotton wool or glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Homogenization : Ensure the sample is thoroughly mixed to create a homogeneous solution.

Figure 1. General workflow for NMR sample preparation and data acquisition.

Spectrometer Setup and Data Acquisition

-

Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[4]

-

Locking and Shimming : The sample is placed in the magnet, and the instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

-

¹H NMR Acquisition : A standard one-pulse experiment is generally sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically adequate.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with singlets for each unique carbon atom.[5] Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer experimental time are required compared to ¹H NMR.

Structural Assignment and Logic

The connectivity of this compound directly informs the expected NMR signals. The methyl group is chemically distinct from the two types of amine protons, leading to the three predicted signals in the ¹H spectrum. Similarly, the single methyl carbon is the only carbon present, resulting in one signal in the ¹³C spectrum.

Figure 2. Logical relationship between the structure and its predicted NMR signals.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methanesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methanesulfonohydrazide (CH₆N₂O₂S), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for obtaining and interpreting the FT-IR spectrum.

Introduction to this compound and FT-IR Spectroscopy

This compound is a versatile building block in organic synthesis, notably in the creation of sulfonylhydrazones which are precursors to a wide range of biologically active molecules. Its derivatives have shown promise as antimicrobial and antimycobacterial agents.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of the compound. For this compound, FT-IR is crucial for confirming the presence of key functional groups such as the sulfonyl (SO₂) and hydrazide (-NHNH₂) moieties.

Characteristic FT-IR Absorption Bands of this compound

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data for these characteristic peaks are summarized in the table below.

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3350 - 3150 | Medium |

| N-H Stretch | -NH- | 3300 - 3100 | Medium |

| C-H Asymmetric & Symmetric Stretch | CH₃-S | 3000 - 2850 | Medium |

| N-H Bending (Scissoring) | -NH₂ | 1650 - 1580 | Strong |

| S=O Asymmetric Stretch | SO₂ | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | SO₂ | 1180 - 1140 | Strong |

| C-S Stretch | CH₃-S | 800 - 600 | Medium |

Note: The data presented is compiled from typical frequency ranges for sulfonohydrazide derivatives.[1]

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining an FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method, a common technique for solid sample analysis.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press

-

Pellet die set

-

Agate mortar and pestle

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

This compound sample

-

Spatula

-

Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Thoroughly dry the IR-grade KBr in an oven to remove any moisture, which can interfere with the spectrum (showing broad O-H stretching bands).

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and about 200-300 mg of the dried KBr.

-

Mixing: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

3.3. Data Acquisition

-

Background Spectrum: Place an empty sample holder in the FT-IR spectrometer's sample compartment. Run a background scan to record the spectrum of the atmospheric water and carbon dioxide. The instrument software will automatically subtract this background from the sample spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

-

Scanning: Acquire the FT-IR spectrum. Typical scanning parameters are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are typically co-added.

3.4. Data Analysis

-

Peak Identification: Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Interpretation: Compare the observed peak frequencies (in cm⁻¹) with the known characteristic frequencies for the functional groups of this compound as detailed in Table 1.

Visualizing the Workflow and Molecular Vibrations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the relationship between the functional groups of this compound and their characteristic FT-IR signals.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Key functional groups and their vibrational modes.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the provided data for spectral interpretation, researchers can reliably verify the identity and purity of this important synthetic intermediate. The characteristic strong absorptions of the sulfonyl group and the distinct vibrations of the hydrazide moiety provide a clear and definitive spectral signature for this compound.

References

Mass Spectrometry Fragmentation Analysis of Methanesulfonohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methanesulfonohydrazide (CH₆N₂O₂S). Due to the limited availability of public experimental mass spectral data for this specific compound, this guide outlines the most probable fragmentation pathways based on established principles of mass spectrometry and the known fragmentation behavior of related chemical structures, such as sulfonamides and hydrazides.

Predicted Mass Spectrometry Data

While exact quantitative data from an experimental spectrum for this compound is not publicly available, a predicted mass spectrum can be inferred. The table below outlines the plausible fragment ions, their mass-to-charge ratio (m/z), and their proposed molecular formulas. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Formula | Predicted Relative Abundance |

| 110 | [CH₃SO₂NHNH₂]⁺• | [C H₆ N₂ O₂ S]⁺• | Low (Molecular Ion) |

| 95 | [CH₃SO₂NH]⁺• | [C H₅ N O₂ S]⁺• | Medium |

| 79 | [CH₃SO₂]⁺ | [C H₃ O₂ S]⁺ | High (Potential Base Peak) |

| 64 | [SO₂]⁺• | [O₂ S]⁺• | Medium |

| 46 | [NH₂NH₂]⁺• or [CH₂O]⁺• | [H₄ N₂]⁺• or [CH₂O]⁺• | Low |

| 31 | [NHNH₂]⁺ | [H₃ N₂]⁺ | Medium |

| 15 | [CH₃]⁺ | [C H₃]⁺ | Medium |

General Experimental Protocol for EI-MS Analysis

The following provides a typical experimental methodology for obtaining an electron ionization mass spectrum of a solid, organic compound such as this compound.

Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer is typically employed.

Sample Preparation:

-

A small amount of solid this compound (typically < 1 mg) is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For GC-MS analysis, an aliquot of the solution is injected into the GC inlet. For direct probe analysis, a small amount of the solid is placed in a capillary tube.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Scan Range: m/z 10-200

-

Data Acquisition: Full scan mode to detect all fragment ions.

Predicted Fragmentation Pathway

The fragmentation of this compound in EI-MS is expected to be initiated by the removal of an electron to form the molecular ion [M]⁺•. This high-energy species then undergoes a series of bond cleavages to yield various fragment ions. The most likely fragmentation pathways are depicted in the diagram below.

An In-depth Technical Guide to the Core Reactions and Mechanisms of Methanesulfonohydrazide

Methanesulfonohydrazide (CH₃SO₂NHNH₂) is a stable and moisture-compatible sulfonyl hydrazide that serves as a versatile building block in organic synthesis and a key precursor in pharmaceutical research.[1] It is often considered a superior alternative to sulfinic acids or sulfonyl halides for introducing functional groups.[1] This guide provides a detailed overview of its key reactions, mechanisms, and experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | CH₆N₂O₂S | [2][3] |

| Molecular Weight | 110.14 g/mol | [1][4] |

| CAS Number | 10393-86-9 | [1][2] |

| Melting Point | 46-48°C | [2] |

| Boiling Point | 229°C at 760 mmHg | [2] |

| Density | 1.401 g/cm³ | [2] |

| ¹H NMR (DMSO-d₆) | δ 2.87 ppm (s, 3H, CH₃), δ 4.36 ppm (br, 2H, NH₂), δ 7.73 ppm (br, 1H, NH) | [1] |

| ¹³C NMR | δ 36.4 ppm (CH₃) | [1] |

| FTIR (cm⁻¹) | 3214 (NH stretches), 1317–1420 (SO₂ asymmetric/symmetric stretches) | [1] |

Key Reactions and Mechanisms

This compound is a versatile reagent primarily used to introduce the sulfonyl hydrazide functional group into organic compounds.[2] Its reactivity allows for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals.[2]

Synthesis of this compound

The most common method for preparing this compound is the direct nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine hydrate.[1] In this reaction, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a sulfur-nitrogen bond and the elimination of hydrochloric acid.[1]

Caption: Synthesis of this compound.

-

Preparation: Dissolve methanesulfonyl chloride (1.0 equivalent) in a suitable solvent such as chloroform or pyridine at 0°C.[1]

-

Reaction: Slowly add hydrazine hydrate (4.0 equivalents) dropwise to the solution with constant stirring.[1] The use of excess hydrazine helps maximize the yield of the desired product and minimizes the formation of disulfonylated byproducts.[1]

-

Incubation: Maintain the reaction at room temperature for 4–6 hours to ensure completion.[1]

-

Workup: Quench the reaction with brine, extract the product with dichloromethane, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Isolation: Isolate the crude product by evaporating the solvent under reduced pressure.[1]

-

Purification: For higher purity, the final product can be recrystallized from a suitable solvent, such as methyl acetate.[1]

Formation of Schiff Bases (Sulfonylhydrazones)

This compound readily reacts with aldehydes and ketones in a condensation reaction to form sulfonylhydrazones, a type of Schiff base.[1] This reaction involves the elimination of a water molecule and can be catalyzed by either acids or bases.[1] Sulfonylhydrazones are valuable intermediates in various organic transformations.[1]

References

The Role of Methanesulfonohydrazide as a Sulfonyl Radical Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonohydrazide has emerged as a versatile and highly valuable reagent in modern organic synthesis, primarily serving as a stable, easy-to-handle precursor for the generation of sulfonyl radicals. These reactive intermediates are pivotal in the formation of carbon-sulfur and carbon-carbon bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound, the methodologies for generating sulfonyl radicals, and their subsequent applications in a variety of synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of this chemistry in a research and development setting.

Introduction

Sulfonyl-containing compounds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and robust methods for introducing the sulfonyl group into organic molecules is of paramount importance. Traditionally, sulfonyl chlorides and sulfinic acids have been the workhorses for this purpose. However, their utility can be hampered by issues of stability, handling, and functional group tolerance.[1]

This compound offers a compelling alternative, being a stable, crystalline solid that is compatible with a wide range of reaction conditions.[1][2] Its ability to serve as a precursor to the methanesulfonyl radical (CH₃SO₂•) under mild conditions has unlocked novel synthetic pathways, particularly in the realm of radical chemistry.[3][4] This guide will delve into the practical aspects of utilizing this compound as a sulfonyl radical source, with a focus on electrochemical, photochemical, and chemical oxidation methods.

Synthesis of this compound

The most direct and common method for the preparation of this compound is the reaction of methanesulfonyl chloride with hydrazine hydrate.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methanesulfonyl chloride

-

Hydrazine hydrate (85% in water)

-

Tetrahydrofuran (THF)

-

Celite

-

Distilled water

Procedure: [6]

-

A 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with methanesulfonyl chloride (1.05 mol) and 350 mL of tetrahydrofuran.

-

The mixture is stirred and cooled to 10–15 °C in an ice bath.

-

A solution of 85% hydrazine hydrate (2.22 moles) in water is added dropwise from the dropping funnel at a rate that maintains the internal temperature between 10 °C and 20 °C. This addition typically takes 20–25 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

-

The mixture is then transferred to a separatory funnel. The lower aqueous layer is separated and discarded.

-

The upper THF layer is filtered through a bed of Celite to remove any suspended solids. The Celite pad is washed with a small amount of THF.

-

The clear filtrate is stirred vigorously while two volumes of distilled water are added slowly. This compound precipitates as white crystalline needles.

-

The product is collected by suction filtration, washed several times with distilled water, and air-dried to afford the final product.

Yields: Typical yields for this procedure are in the range of 90–95%.[5]

Generation of Sulfonyl Radicals from this compound

The generation of sulfonyl radicals from this compound can be achieved through several methods, each with its own advantages and specific applications. The primary methods include electrochemical oxidation, photochemical activation, and chemical oxidation.

Electrochemical Oxidation

Electrosynthesis offers a green and efficient pathway for the generation of sulfonyl radicals from this compound, avoiding the need for stoichiometric chemical oxidants.[1][5] The process typically involves the anodic oxidation of the this compound.

General Workflow for Electrochemical Sulfonyl Radical Generation:

Caption: General workflow for electrochemical sulfonyl radical generation.

A plausible mechanism for the direct electrochemical oxidation involves the formation of an N-centered radical cation, which then undergoes fragmentation to release the sulfonyl radical, nitrogen gas, and protons.[7] Alternatively, a mediator such as an iodide ion can be oxidized at the anode to generate an iodine radical, which then reacts with the this compound to produce the sulfonyl radical.[8]

Mechanism of Iodide-Mediated Electrochemical Sulfonyl Radical Generation:

Caption: Iodide-mediated electrochemical generation of a sulfonyl radical.

Photochemical Activation

Visible-light photoredox catalysis provides another mild and efficient method for generating sulfonyl radicals from their hydrazide precursors.[2][9] This approach typically employs a photocatalyst that, upon excitation with light, can engage in a single-electron transfer (SET) process with the this compound.

General Signaling Pathway for Photochemical Sulfonyl Radical Generation:

Caption: Photochemical generation of a sulfonyl radical via a photocatalyst.

Chemical Oxidation

Conventional chemical oxidants can also be employed to generate sulfonyl radicals from this compound. Common oxidants include di-tert-butyl peroxide (DTBP), potassium persulfate (K₂S₂O₈), and N-iodosuccinimide (NIS) in the presence of a radical initiator.[4][10]

Applications in Organic Synthesis

The in situ generation of methanesulfonyl radicals from this compound has been successfully applied to a variety of important synthetic transformations.

Sulfonylation of Alkenes and Alkynes

The addition of sulfonyl radicals to carbon-carbon multiple bonds is a powerful method for the synthesis of vinyl sulfones and other functionalized sulfones.[8]

Experimental Protocol: Electrochemical Sulfonylation of Styrene [8]

Materials:

-

Styrene

-

p-Toluenesulfonyl hydrazide (can be substituted with this compound)

-

Tetrabutylammonium iodide (n-Bu₄NI)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Distilled water

-

Platinum foil electrodes

Procedure:

-

In an undivided electrochemical cell equipped with two platinum foil electrodes (1.0 x 1.5 cm²), a mixture of styrene (1.0 mmol), p-toluenesulfonyl hydrazide (1.2 mmol), and n-Bu₄NI (0.1 mmol) in a saturated aqueous solution of (NH₄)₂CO₃ (10 mL) is prepared.

-

The reaction mixture is electrolyzed at a constant current of 40 mA at room temperature with stirring.

-

The reaction is monitored by TLC. Upon completion (typically 3 hours), the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (E)-vinyl sulfone.

Quantitative Data for Sulfonylation of Alkenes and Alkynes:

| Entry | Alkene/Alkyne | Sulfonyl Hydrazide | Conditions | Yield (%) | Reference |

| 1 | Styrene | p-Toluenesulfonyl hydrazide | Electrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA | 88 | [8] |

| 2 | 4-Methylstyrene | p-Toluenesulfonyl hydrazide | Electrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA | 85 | [8] |

| 3 | Phenylacetylene | p-Toluenesulfonyl hydrazide | Electrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA | 75 | [7] |

| 4 | 1-Octyne | This compound | Electrochemical, n-Bu₄NI, (NH₄)₂CO₃(aq), Pt electrodes, 40 mA | 72 | [7] |

Radical Cyclization Reactions

Sulfonyl radicals generated from this compound can initiate powerful cascade cyclization reactions, enabling the rapid construction of complex cyclic and polycyclic structures.[3][10][11]

Experimental Protocol: Radical Cascade Cyclization of a 1,6-Enyne [10]

Materials:

-

1,6-Enyne substrate

-

This compound

-

N-Iodosuccinimide (NIS)

-

Hydrogen peroxide (H₂O₂)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the 1,6-enyne (0.2 mmol) and this compound (0.3 mmol) in DCM (2 mL) is added NIS (0.4 mmol) and H₂O₂ (30 wt% in H₂O, 0.4 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by column chromatography to give the cyclized product.

Quantitative Data for Radical Cyclization Reactions:

| Entry | Substrate | Sulfonyl Hydrazide | Conditions | Yield (%) | Reference |

| 1 | N-allyl-N-(prop-2-yn-1-yl)aniline | p-Toluenesulfonyl hydrazide | NIS, H₂O₂, DCM, rt | 85 | [10] |

| 2 | N-(but-3-en-1-yl)-N-(prop-2-yn-1-yl)aniline | This compound | NIS, H₂O₂, DCM, rt | 78 | [10] |

| 3 | Diethyl 2,2-diallylmalonate | p-Toluenesulfonyl hydrazide | Electrochemical, KI, CH₃CN/H₂O | 72 | [3] |

Conclusion

This compound has proven to be a highly effective and versatile precursor for the generation of sulfonyl radicals under a variety of mild conditions. Its stability and ease of handling make it a superior alternative to traditional sulfonylating agents in many synthetic contexts. The application of electrochemical, photochemical, and chemical oxidation methods to generate sulfonyl radicals from this compound has enabled the development of novel and efficient protocols for the synthesis of a wide range of valuable sulfur-containing molecules. The detailed experimental procedures and quantitative data provided in this guide are intended to empower researchers to explore and apply this powerful synthetic tool in their own work.

References

- 1. Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]

- 3. Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Applications of sulfonyl hydrazides in radical cyclization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Guide to the Synthesis of Methanesulfonohydrazide and Its Derivatives

Methanesulfonohydrazide is a versatile and stable chemical intermediate that serves as a crucial building block in modern organic synthesis and pharmaceutical development.[1] Regarded as a superior alternative to sulfinic acids or sulfonyl halides for introducing functional groups, its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, antimycobacterial, and anticancer properties.[1][2][3][4][5] This technical guide provides an in-depth overview of the synthesis of this compound and its key derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis: this compound

The most common and direct route to synthesizing this compound is through the nucleophilic substitution reaction between methanesulfonyl chloride and hydrazine hydrate.[1][6] In this reaction, the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This process results in the formation of a stable sulfur-nitrogen bond and the elimination of hydrochloric acid.[1]

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol outlines the direct sulfonylation of hydrazine hydrate.

Materials:

-

Methanesulfonyl chloride

-

Hydrazine hydrate (e.g., 60% solution)

-

Ethanol

-

Methyl acetate

-

Standard laboratory glassware

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Prepare a solution of hydrazine hydrate (0.62 mol) in ethanol in a reaction flask equipped with a magnetic stirrer.

-

Cool the hydrazine solution to 10-12 °C using an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (0.12 mol) in ethanol dropwise to the cooled hydrazine solution while maintaining the temperature between 10-12 °C.[6][7]

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional hour.[6][7]

-

Remove the ethanol solvent by distillation under reduced pressure using a rotary evaporator. This will leave a viscous residue.[6][7]

-

The residue can be further purified. One method involves sequential extraction with ether over several days, followed by removal of the ether via rotary evaporation.[6][7]

-

For final purification, recrystallize the product from methyl acetate. Allow the solution to stand at a low temperature for several weeks until pure crystals of this compound precipitate.[6][7]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | CH₆N₂O₂S | [1][8] |

| CAS Number | 10393-86-9 | [1][6] |

| Molecular Weight | 110.14 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [8][9] |

| Melting Point | 46-48 °C | [7][8] |

| Boiling Point | 229.0 ± 23.0 °C (Predicted) | [7][8] |

| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Sensitivity | Moisture Sensitive | [7][8] |

Synthesis of this compound Derivatives: Sulfonylhydrazones

A primary application of this compound is its reaction with aldehydes and ketones to form sulfonylhydrazones, a type of Schiff base.[1] This condensation reaction involves the elimination of a water molecule and is a cornerstone for creating a vast library of derivatives for further synthetic transformations or biological screening.[1][10][11]

General Experimental Protocol: Synthesis of Sulfonylhydrazones

This protocol provides a general method for the condensation of this compound with a carbonyl compound.

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

A suitable solvent (e.g., ethanol, dioxane)

-

Acid or base catalyst (optional)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve an equimolar quantity of this compound and the selected aldehyde or ketone in a suitable solvent, such as dioxane, within a round-bottom flask.[12]

-

The reaction can be catalyzed by the addition of a small amount of acid or base, although it often proceeds without one.[1]

-

Attach a reflux condenser and heat the mixture to reflux for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The sulfonylhydrazone product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under a vacuum.

-

The product can be further purified by recrystallization from an appropriate solvent if necessary.

Synthesis Workflow

Caption: General workflow for sulfonylhydrazone synthesis.

Advanced Synthetic Routes

While the direct sulfonylation and subsequent condensation are workhorse methods, other advanced strategies offer alternative pathways to novel derivatives.

-

Multicomponent Reactions (MCRs): Innovative MCRs allow for the synthesis of complex this compound derivatives in a single step. For instance, the reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines can produce 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides in good yields under mild conditions.[1]

-

Hypervalent Iodine-Mediated Synthesis: This modern approach offers a greener alternative to traditional sulfonyl chloride chemistry. It involves reacting a sodium sulfinate salt with a hydrazine derivative in the presence of a hypervalent iodine reagent to form the S-N bond.[1]

-

Electrochemical Synthesis: this compound is a valuable precursor for sulfonyl radicals, which can be generated under electrochemical conditions. This green method enables the construction of C–S, C–C, and C–N bonds without requiring stoichiometric chemical oxidants or metal catalysts.[1]

Biological Significance and Applications

Hydrazide and hydrazone derivatives are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[2][3][4] Derivatives of this compound are no exception and have been investigated for several therapeutic applications.

| Biological Activity | Description | References |

| Antimycobacterial | Sulfonylhydrazone derivatives have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to the first-line drug isoniazid.[1] | [1][5] |

| Antimicrobial | The core compound and its derivatives exhibit activity against various Gram-positive and Gram-negative bacteria. | [1][2] |

| Anticancer | Certain alkyl sulfonic acid hydrazides have been evaluated for their activity against breast cancer cell lines (MCF-7). | [8] |

| Enzyme Inhibition | Derivatives have been studied as inhibitors of enzymes like carbonic anhydrase II (hCA II).[8] | [8] |

Logical Relationship Diagram

Caption: Relationship between this compound, its derivatives, and their applications.

References

- 1. This compound Research Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. METHANESULFONYL HYDRAZIDE | 10393-86-9 [chemicalbook.com]

- 7. METHANESULFONYL HYDRAZIDE CAS#: 10393-86-9 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. CAS 10393-86-9: Methanesulphonyl hydrazide | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. journal.hcmue.edu.vn [journal.hcmue.edu.vn]

An In-Depth Technical Guide to the Safe Handling of Methanesulfonohydrazide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for Methanesulfonohydrazide (CAS No. 10393-86-9) in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in polar solvents such as water and alcohols.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₆N₂O₂S | [3][4][5] |

| Molecular Weight | 110.14 g/mol | [3][4][5] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 229.0 ± 23.0 °C (Predicted) | [5] |

| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [5] |

| Flash Point | 92.3 °C | [3] |

| Sensitivity | Moisture Sensitive | [3] |

| Appearance | White to off-white solid | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Flammable solids | H228: Flammable solid | Danger | 🔥 | [4][5] |

| Self-heating substances and mixtures | H242: Heating may cause a fire | Danger | 🔥 | [5] |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | ❗ | [4][5] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | ❗ | [4][5] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | ❗ | [4][5] |

Risk and Safety Statements: [6]

-

R22: Harmful if swallowed.

-

R36/37/38: Irritating to eyes, respiratory system and skin.

-

S15: Keep away from heat.

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

S36: Wear suitable protective clothing.

Safe Handling and Storage

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is recommended.

General Handling Practices

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[7]

Storage

-

Store in a cool, dry, well-ventilated area.[3]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, strong acids, and strong bases, as it may decompose under these conditions.[2]

-

Due to its moisture sensitivity, store in a tightly sealed container, potentially under an inert atmosphere.[3]

Emergency Procedures

Spills

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

Fire

-

Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Do not use water, as it may react with the substance.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While specific, detailed experimental protocols for the safety and handling of this compound are not widely published, the following sections outline methodologies for key safety-related experiments based on standard practices for similar compounds.

Thermal Stability Analysis (Based on protocols for related compounds)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's instructions using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA/DSC pan.

-

TGA Protocol:

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of 500 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

-

DSC Protocol:

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow as a function of temperature to determine the melting point and any exothermic or endothermic decomposition events.

-

-

Data Analysis: Analyze the TGA and DSC curves to determine the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Incompatibility with Oxidizing Agents (Representative Protocol)

Objective: To assess the reactivity of this compound with common laboratory oxidizing agents.

Methodology: Small-Scale Reactivity Test

! DANGER: This experiment should be performed on a very small scale (milligram quantities) in a chemical fume hood with appropriate shielding.

-

Materials: this compound, selected oxidizing agents (e.g., potassium permanganate, hydrogen peroxide, nitric acid), and a non-reactive solvent (e.g., dichloromethane).

-

Procedure:

-

In a small, clean, and dry test tube, place a few milligrams of this compound.

-

Add a small amount of the non-reactive solvent to form a slurry.

-

Carefully add a few drops of the oxidizing agent to the slurry.

-

Observe for any signs of reaction, such as gas evolution, color change, temperature increase, or smoke.

-

Repeat the test with different oxidizing agents.

-

-

Data Recording: Record all observations for each oxidizing agent tested.

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. CAS 10393-86-9: Methanesulphonyl hydrazide | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CH6N2O2S | CID 269268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHANESULFONYL HYDRAZIDE | 10393-86-9 [chemicalbook.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. depts.washington.edu [depts.washington.edu]

Stability and Storage of Methanesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methanesulfonohydrazide (CAS No. 10393-86-9). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is an organic compound featuring a sulfonyl group attached to a hydrazine moiety.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | CH6N2O2S | [1][2] |

| Molecular Weight | 110.14 g/mol | [2][3] |

| Melting Point | 46-48°C | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols | [1] |

| Sensitivity | Moisture Sensitive | [3] |

Stability Profile

This compound exhibits moderate stability under standard conditions.[1] However, it is susceptible to degradation under certain environmental stresses. Understanding these degradation pathways is crucial for maintaining the compound's purity and reactivity.

General Stability

Under recommended storage conditions, this compound is considered relatively stable.[4] However, deviations from these conditions can lead to decomposition.

Forced Degradation Studies

-

Hydrolytic Stability: As a hydrazide, this compound is expected to be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which can catalyze the breakdown of the molecule.[1]

-

Oxidative Stability: The hydrazine moiety can be susceptible to oxidation. Exposure to oxidizing agents could lead to the formation of various degradation products.

-

Thermal Stability: The compound may decompose under extreme heat.[1] Thermal degradation studies are crucial to determine a safe temperature range for handling and storage.

-